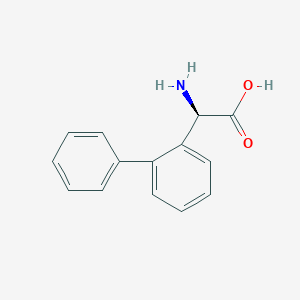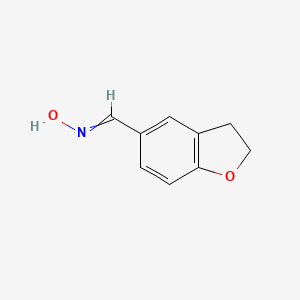
10-(Isoquinolin-4-yl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Isoquinolin-4-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with an isoquinoline group at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Isoquinolin-4-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenoxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-(Isoquinolin-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
10-(Isoquinolin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its antimalarial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 10-(Isoquinolin-4-yl)-10H-phenoxazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of cellular signaling and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-(Isoquinolin-4-yl)-2,2’6’,2’'-terpyridine: Shares the isoquinoline moiety but differs in the core structure.
Isoquinoline phenyl derivatives: Similar in having the isoquinoline group but with different substituents.
Uniqueness
10-(Isoquinolin-4-yl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
Eigenschaften
Molekularformel |
C21H14N2O |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
10-isoquinolin-4-ylphenoxazine |
InChI |
InChI=1S/C21H14N2O/c1-2-8-16-15(7-1)13-22-14-19(16)23-17-9-3-5-11-20(17)24-21-12-6-4-10-18(21)23/h1-14H |
InChI-Schlüssel |
TVVKOJXTAYGANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
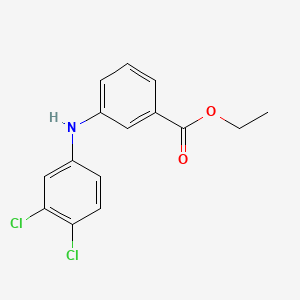
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
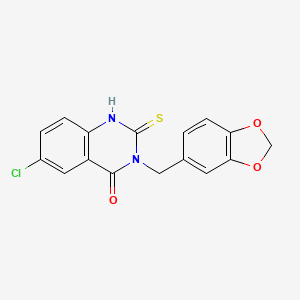
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
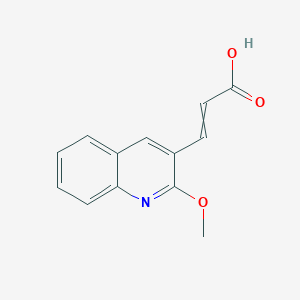

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
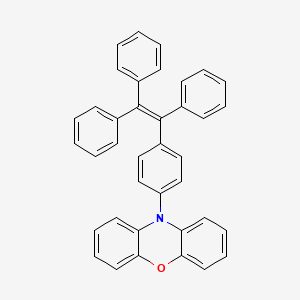
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
